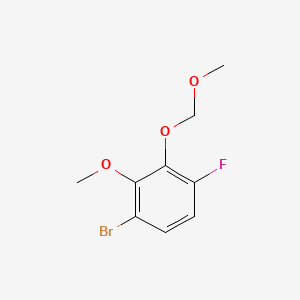

1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene

CAS No.: 2624417-83-8

Cat. No.: VC11649419

Molecular Formula: C9H10BrFO3

Molecular Weight: 265.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2624417-83-8 |

|---|---|

| Molecular Formula | C9H10BrFO3 |

| Molecular Weight | 265.08 g/mol |

| IUPAC Name | 1-bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene |

| Standard InChI | InChI=1S/C9H10BrFO3/c1-12-5-14-9-7(11)4-3-6(10)8(9)13-2/h3-4H,5H2,1-2H3 |

| Standard InChI Key | GKYVEZYFFUWGDB-UHFFFAOYSA-N |

| SMILES | COCOC1=C(C=CC(=C1OC)Br)F |

| Canonical SMILES | COCOC1=C(C=CC(=C1OC)Br)F |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene features a benzene ring substituted with four distinct functional groups:

-

Bromine at position 1, imparting electrophilic reactivity.

-

Fluorine at position 4, enhancing electronic effects and metabolic stability.

-

Methoxy (-OCH₃) at position 2, influencing steric and electronic profiles.

-

Methoxymethoxy (-OCH₂OCH₃) at position 3, a protective group for hydroxyl functionalities in synthetic intermediates.

The molecular formula is C₁₀H₁₁BrFO₄, with a theoretical molecular weight of 301.15 g/mol. The methoxymethoxy group introduces a bifunctional ether linkage, which is commonly employed in organic synthesis to mask hydroxyl groups during multi-step reactions .

Spectroscopic Signatures

While experimental NMR data for this compound is unavailable, analogs such as 4-bromo-1-methoxy-2-(methoxymethoxy)benzene (CAS 623550-16-3) exhibit characteristic signals:

-

¹H NMR: Methoxy protons resonate at δ 3.3–3.8 ppm, while aromatic protons appear between δ 6.5–8.5 ppm, depending on substitution patterns .

-

¹³C NMR: Quaternary carbons adjacent to electronegative substituents (Br, F) show deshielding effects, typically above δ 120 ppm .

Synthetic Methodologies

Precursor Selection and Functionalization

The synthesis of poly-substituted benzene derivatives often begins with commercially available precursors. For example, 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4) serves as a key intermediate in the preparation of nitro- and amino-substituted analogs . Introducing the methoxymethoxy group at position 3 would likely involve:

-

Hydroxylation: Generating a phenol intermediate at position 3 via directed ortho-metalation or hydroxylation reactions.

-

Protection: Treating the phenol with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., K₂CO₃) to form the methoxymethoxy ether .

Case Study: Nitration and Protection

A related synthesis of 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3) illustrates the role of nitration in functionalizing bromo-fluoro substrates :

-

Nitration: A mixture of fuming HNO₃ and H₂SO₄ at 0°C selectively nitrates the aromatic ring, yielding a nitro derivative in 44% yield after purification .

-

Protection-Deprotection Strategies: The methoxymethoxy group’s stability under acidic conditions (e.g., during nitration) makes it suitable for multi-step syntheses requiring orthogonal protection .

Physicochemical Properties

Calculated and Experimental Data

The higher LogP of the target compound compared to its analogs suggests increased lipophilicity, which may enhance membrane permeability in biological systems .

Stability and Reactivity

-

Thermal Stability: Methoxymethoxy-protected compounds are generally stable below 150°C but may undergo cleavage under strongly acidic or reductive conditions .

-

Electrophilic Substitution: The bromine atom directs incoming electrophiles to para and meta positions, while fluorine’s electron-withdrawing effect deactivates the ring .

Applications in Drug Discovery

Role as a Synthetic Intermediate

Brominated aromatic compounds are pivotal in constructing bioactive molecules. For instance:

-

Antiviral Agents: Analogous structures are used in protease inhibitors targeting RNA viruses .

-

Kinase Inhibitors: The methoxymethoxy group’s steric bulk can modulate binding affinity in ATP-binding pockets .

Case Study: Mitsubishi Tanabe Pharma Patent

A patent by Mitsubishi Tanabe Pharma (WO2010/30027 A1) details the use of 4-bromo-1-methoxy-2-(methoxymethoxy)benzene in synthesizing kinase inhibitors . Similar strategies could apply to the target compound for developing fluorinated therapeutics with improved pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume